Fmoc-N-propargyl-MPBA
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Overview
Description
Fmoc-N-propargyl-MPBA is a propargyl-substituted MPBA linker derived from 4-hydroxy-3-methoxybenzaldehyde. It is a click chemistry reagent containing an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc-N-propargyl-MPBA can be synthesized using standard Fmoc-based solid-phase chemistry. The synthesis involves the elongation of the compound using standard coupling procedures . The key steps include:
Starting Material: 4-hydroxy-3-methoxybenzaldehyde.
Propargyl Substitution: Introduction of the propargyl group to form the propargyl-substituted MPBA.
Fmoc Protection: The Fmoc group is introduced to protect the amine group, facilitating further reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated solid-phase peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-propargyl-MPBA undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This click chemistry reaction forms triazoles by reacting with azide-containing molecules.
Substitution Reactions: The alkyne group can participate in various substitution reactions under appropriate conditions.
Common Reagents and Conditions
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts.
Substitution Reactions: Various nucleophiles can be used depending on the desired product.
Major Products Formed
Triazoles: Formed from CuAAC reactions.
Substituted Derivatives: Formed from substitution reactions.
Scientific Research Applications
Chemistry
This facilitates further modifications and functionalizations .
Biology
In biological research, Fmoc-N-propargyl-MPBA is used to label biomolecules with alkyne groups, enabling their detection and analysis through click chemistry reactions .
Medicine
The compound is used in drug discovery and development, particularly in the synthesis of peptide-based drugs. Its ability to introduce alkyne groups makes it valuable for creating drug conjugates and other therapeutic agents .
Industry
This compound is used in the production of advanced materials and polymers. Its click chemistry capabilities allow for the creation of complex molecular architectures with high precision .
Mechanism of Action
The mechanism of action of Fmoc-N-propargyl-MPBA involves the formation of covalent bonds through click chemistry reactions. The alkyne group reacts with azide groups in the presence of copper catalysts, forming stable triazole linkages . This reaction is highly specific and efficient, making it a valuable tool in various applications.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-propargylglycine: Another Fmoc-protected compound with an alkyne group, used in peptide synthesis.
Fmoc-FF Hydrogelator: Used in the formation of peptide-based hydrogels for biomedical applications.
Uniqueness
Fmoc-N-propargyl-MPBA is unique due to its specific structure and reactivity. Its ability to undergo CuAAC reactions with high efficiency sets it apart from other similar compounds. Additionally, its derivation from 4-hydroxy-3-methoxybenzaldehyde provides unique properties that are advantageous in various applications .
Properties
Molecular Formula |
C30H29NO6 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
4-[4-[[9H-fluoren-9-ylmethoxycarbonyl(prop-2-ynyl)amino]methyl]-3-methoxyphenoxy]butanoic acid |
InChI |
InChI=1S/C30H29NO6/c1-3-16-31(19-21-14-15-22(18-28(21)35-2)36-17-8-13-29(32)33)30(34)37-20-27-25-11-6-4-9-23(25)24-10-5-7-12-26(24)27/h1,4-7,9-12,14-15,18,27H,8,13,16-17,19-20H2,2H3,(H,32,33) |
InChI Key |
VYWLLSRJVDDCOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCCCC(=O)O)CN(CC#C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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